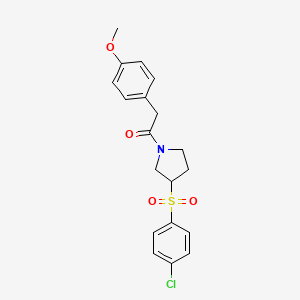

![molecular formula C18H20N4O4 B2830885 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-60-7](/img/structure/B2830885.png)

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

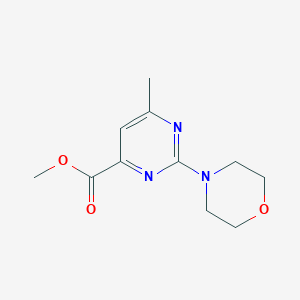

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

Pyrimidine derivatives are structurally diverse, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Novel Synthetic Pathways : Researchers have developed novel synthetic methods to create derivatives of pyrimidine and related compounds. These methods often involve multi-component reactions, aiming to introduce functional diversity and complexity into the pyrimidine core, potentially leading to compounds with significant biological activities (Shaabani et al., 2009).

Structural Insights and Modifications : Structural modifications of pyrimidine derivatives have been explored to understand their supramolecular aggregation and conformational features. Studies on compounds like thiazolopyrimidines provide insights into their structural characteristics, which can influence their biological activities and interactions (Nagarajaiah & Begum, 2014).

Biological Activities

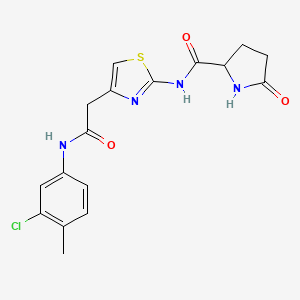

Antimicrobial and Antifungal Properties : Certain pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies aim to develop new therapeutic agents against various pathogens, demonstrating the potential of pyrimidine derivatives in contributing to new solutions for infection control (Murthy et al., 2012).

Anticancer Activities : The synthesis and biological evaluation of pyrimidine derivatives as anticancer agents have been a significant area of research. These compounds have been tested for their efficacy against different cancer cell lines, contributing to the search for novel anticancer drugs (Hassan et al., 2014).

Wirkmechanismus

Target of Action

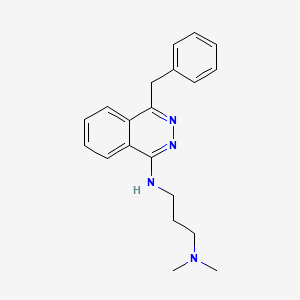

The primary target of this compound is Cyclin-Dependent Kinase (CDK) 4/6 . CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division and proliferation, making them attractive targets for cancer therapeutics .

Mode of Action

This compound likely acts as an inhibitor of CDK4/6 . By binding to these kinases, it can prevent their activity, thereby halting the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This can result in the cessation of cell division and proliferation, particularly in cancer cells that often exhibit uncontrolled growth .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . Under normal conditions, CDK4/6 binds to cyclin D, a protein that accumulates in the cell during the G1 phase. This binding activates the CDK4/6, which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for the S phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thus halting the cell cycle progression .

Pharmacokinetics

This could potentially enhance its bioavailability, allowing it to reach its intracellular targets effectively .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and proliferation . By halting the cell cycle, it can prevent the growth of cancer cells. This makes it a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation, such as breast cancer .

Zukünftige Richtungen

The future directions in the field of pyrimidine research involve the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the design of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in various diseases .

Eigenschaften

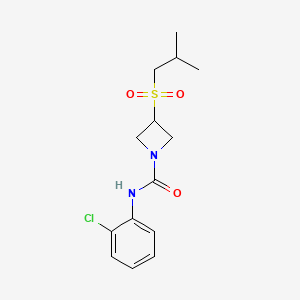

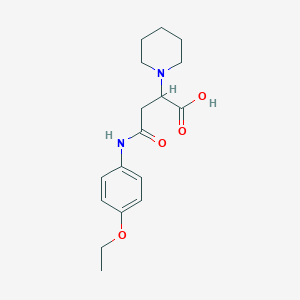

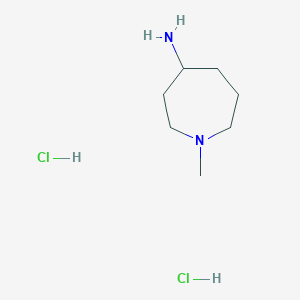

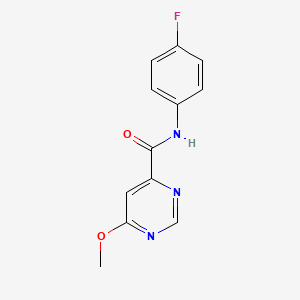

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-20-16-13(17(24)21(2)18(20)25)11-14(22(16)9-10-26-3)15(23)19-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEPYPNROWMWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

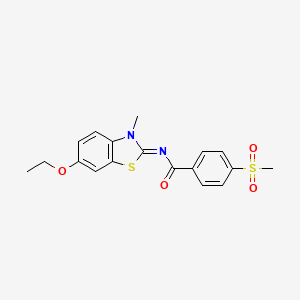

![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)

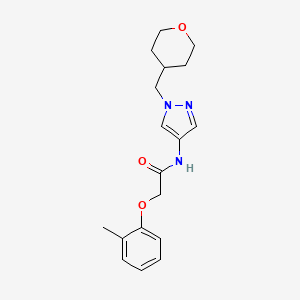

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)

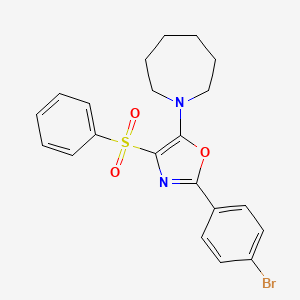

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)